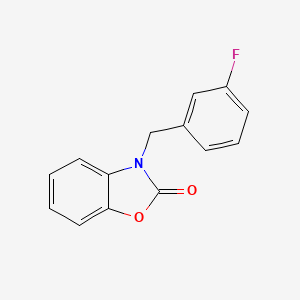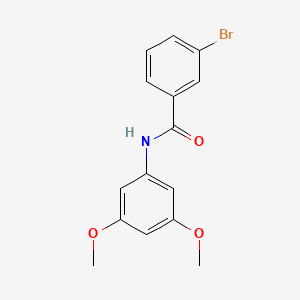
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TBCA belongs to the class of thiadiazole derivatives, which have shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has also been found to modulate the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to promote neuronal survival and protect against oxidative stress-induced damage, potentially providing a therapeutic strategy for neurodegenerative diseases. In inflammatory cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to reduce inflammation and improve tissue repair, suggesting its potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide in lab experiments is its specificity and selectivity towards certain enzymes and signaling pathways, which allows for targeted modulation of cellular processes. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, including:
1. Further elucidation of the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, particularly in relation to its effects on specific signaling pathways and enzymes.
2. Investigation of the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide as a therapeutic agent in other diseases, such as metabolic disorders and cardiovascular diseases.
3. Development of new N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide derivatives with improved efficacy and reduced toxicity.
4. Exploration of the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide in combination with other therapeutic agents for synergistic effects.
5. Investigation of the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide as a diagnostic tool for certain diseases, based on its ability to modulate specific cellular processes.
Méthodes De Synthèse
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide can be synthesized through a multi-step reaction process, which involves the condensation of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disease research, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been found to promote neuronal survival and protect against oxidative stress-induced damage. In inflammatory disease research, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to reduce inflammation and improve tissue repair.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-5-4-6-9(14)7-8/h4-7H,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBZUPGYTSVHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)



![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)

